molecular formula C5H10ClNO2 B3381686 Pyrrolidine-2-carboxylic acid hydrochloride CAS No. 26166-36-9

Pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3381686
CAS No.: 26166-36-9
M. Wt: 151.59 g/mol
InChI Key: UAGFTQCWTTYZKO-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Core in Chiral Molecule Design

The pyrrolidine ring is a prevalent scaffold in numerous natural products, pharmaceuticals, and catalysts. nih.govresearchgate.net Its significance in chiral molecule design can be attributed to several key factors:

Stereochemical Control: The defined stereochemistry of the pyrrolidine ring allows for precise control over the three-dimensional arrangement of atoms in a molecule, which is crucial for biological activity. nih.govresearchgate.net

Conformational Rigidity: The cyclic nature of the pyrrolidine core imparts a degree of conformational rigidity, which can be advantageous in designing molecules with specific shapes to interact with biological targets.

Versatile Functionality: The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the synthesis of a diverse range of derivatives with tailored properties.

The introduction of a chiral pyrrolidine unit into a molecule can significantly influence its biological profile, including its selectivity for specific receptors or enzymes. nih.gov

Overview of Pyrrolidine-2-carboxylic Acid Hydrochloride as a Key Chiral Building Block

This compound serves as a fundamental chiral synthon, providing a readily available source of stereochemical information for asymmetric synthesis. It is particularly valued for its role in:

Organocatalysis: L-proline and its derivatives are highly effective organocatalysts for a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. researchgate.net The hydrochloride salt is often used as a stable precursor to the active catalyst.

Peptide Synthesis: As an amino acid, proline and its derivatives are integral components in the synthesis of peptides and peptidomimetics. The hydrochloride form is a common starting material in these synthetic sequences. chemimpex.com

Synthesis of Complex Molecules: It is a versatile starting material for the synthesis of more complex chiral molecules, including alkaloids and pharmaceutical intermediates. mdpi.com

The hydrochloride salt enhances the compound's stability and handling characteristics, making it a preferred choice in many synthetic applications. lookchem.com

Historical Development of Research on Pyrrolidine-Based Scaffolds

The exploration of pyrrolidine-based scaffolds has a rich history rooted in the study of natural products. The pyrrolidine ring is a core structural motif in many alkaloids, such as nicotine (B1678760) and hygrine. Early research focused on the isolation and structural elucidation of these naturally occurring compounds.

The seminal work on the use of proline as an asymmetric catalyst in the early 1970s, and its subsequent resurgence in the year 2000, marked a significant turning point. unibo.itmdpi.com This discovery unlocked the potential of simple organic molecules to catalyze stereoselective transformations, a field now known as organocatalysis. Since then, research has expanded exponentially, leading to the development of a vast array of proline-based catalysts and synthetic methodologies.

Scope and Relevance in Contemporary Synthetic Methodologies

In contemporary organic synthesis, this compound and its derivatives are indispensable tools. Their relevance is evident in a wide range of modern synthetic methodologies:

Asymmetric Catalysis: The development of novel proline-based organocatalysts continues to be an active area of research, enabling the efficient and enantioselective synthesis of a wide array of chiral compounds. unibo.itmdpi.com

Drug Discovery and Development: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with many approved drugs containing this motif. nih.gov this compound serves as a key starting material for the synthesis of new drug candidates.

Total Synthesis of Natural Products: The inherent chirality and versatile reactivity of this compound make it a valuable building block in the total synthesis of complex natural products.

The continued exploration of the chemistry of this compound is expected to lead to the development of even more efficient and sustainable synthetic methods for the creation of valuable chiral molecules.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name (2S)-pyrrolidine-2-carboxylic acid;hydrochloride
Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
Appearance White solid
Solubility Soluble in water

Data sourced from PubChem and other chemical suppliers.

Notable Research Findings

Research AreaKey FindingReference
Organocatalysis L-Proline catalyzes asymmetric aldol reactions, providing a direct route to chiral β-hydroxy ketones. researchgate.net
Peptide Synthesis L-Proline methyl ester hydrochloride is a key building block in the synthesis of peptides. sigmaaldrich.com
Medicinal Chemistry The pyrrolidine scaffold is a common feature in many FDA-approved drugs. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFTQCWTTYZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Stereoselective Synthetic Routes to Pyrrolidine-2-carboxylic Acid Hydrochloride and its Enantiomers

The stereocontrolled synthesis of this compound is crucial for its applications, particularly when chiral purity is a prerequisite. Researchers have developed a variety of methods to achieve high levels of stereoselectivity, often starting from readily available chiral precursors or employing asymmetric catalytic systems.

Alkylation Strategies for Chiral Pyrrolidine-2-carboxylic Acid Derivatives

Diastereoselective alkylation of chiral pyrrolidine-2-carboxylic acid derivatives, such as N-protected proline esters, is a well-established method for introducing substituents at the α-carbon. The stereochemical outcome of these reactions is often influenced by the nature of the N-protecting group, the alkylating agent, and the reaction conditions. nih.gov

For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied, revealing that the diastereoselectivity is dependent on the alkylating reagent and the specific N-protecting group used. nih.gov Similarly, the alkylation of (4S)- and (4R)-fluoro-N-Boc-L-proline methyl esters has been shown to proceed with high yield and diastereoselectivity. nih.gov

A general method for the preparation of α-branched amino acids involves the alkylation of chiral templates derived from proline. organic-chemistry.org This "self-reproduction of chirality" allows for the synthesis of α-substituted proline derivatives without loss of optical activity. acs.org The electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by substitution and subsequent α-methylation, provides a route to both enantiomers of α-methylproline. nih.gov

Starting MaterialAlkylating AgentN-Protecting GroupDiastereoselectivityReference
(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esterVariousN-Boc / N-benzoylDependent on reagent and protecting group nih.gov
(4S)- and (4R)-fluoro-L-proline methyl esterVariousN-BocHigh nih.gov
Chiral proline-derived oxazolidinoneVariousOxazolidinoneHigh nih.gov

Oxidation-Based Syntheses from Pyrrolidine (B122466) Precursors

Oxidation of suitable pyrrolidine precursors offers a direct route to pyrrolidine-2-carboxylic acid. For example, the oxidation of diols derived from proline precursors using ruthenium-based catalysts can yield the corresponding diacid, which can then be deprotected to afford the target compound. nih.gov However, side reactions such as N-oxidation can occur. nih.gov

Another approach involves the oxidation of N-acyl-pyrrolidines. The reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can yield the corresponding pyrrolidin-2-ones (lactams). researchgate.net While this does not directly yield the carboxylic acid, it represents a related oxidative transformation of the pyrrolidine ring.

The conversion of L-proline to pyrrole-2-carboxylic acid can occur naturally through dehydrogenation. wikipedia.org This unsaturated analog can then potentially be reduced to the desired saturated carboxylic acid.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring through cyclization reactions is a powerful strategy for the synthesis of pyrrolidine-2-carboxylic acid and its derivatives. These methods can be broadly categorized into intramolecular and intermolecular approaches, often employing strategies to control the stereochemistry of the newly formed chiral centers.

Intramolecular Cyclization:

Intramolecular cyclization of geminally disubstituted glycine (B1666218) equivalents bearing a suitable leaving group on the side chain is a common method for constructing the pyrrolidine ring. nih.gov This approach has been utilized in the synthesis of α-alkylproline derivatives. Furthermore, a stereoselective bromine-mediated cyclization of a 2-allyl-2-phenylglycine derivative has been used to synthesize a substituted proline methyl ester with high diastereoselectivity. nih.gov

1,3-Dipolar Cycloaddition:

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for the stereocontrolled synthesis of polysubstituted pyrrolidines. nih.govnih.govbeilstein-journals.org Azomethine ylides can be generated from the decarboxylative condensation of α-amino acids, such as proline, with aldehydes or isatins. nih.gov This reaction allows for the construction of complex spiro- and fused-heterocyclic systems containing the pyrrolidine-2-carboxylic acid motif in a regio- and diastereoselective manner. nih.gov The stereoselectivity of these cycloadditions can be influenced by the choice of dipolarophile and the reaction conditions. nih.gov

Cyclization TypeKey ReactantsStereoselectivityReference
Intramolecular C-N bond formationGeminally disubstituted glycine equivalentHigh nih.gov
Bromine-mediated cyclization2-allyl-2-phenylglycine derivativeHigh nih.gov
1,3-Dipolar cycloadditionAzomethine ylide and alkeneHigh nih.govnih.govnih.gov

Catalytic Hydrogenation for Stereochemical Control in Precursors

Catalytic hydrogenation is a critical tool for establishing the desired stereochemistry in precursors to this compound. This method is particularly valuable for the reduction of unsaturated pyrrole (B145914) or pyrroline (B1223166) rings, where the choice of catalyst and reaction conditions can dictate the facial selectivity of hydrogen addition.

The asymmetric hydrogenation of pyrrole-2-carboxylates is a direct route to enantioenriched proline derivatives. For example, using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand (PhTRAP), methyl pyrrole-2-carboxylate can be hydrogenated to the corresponding (S)-proline derivative with high enantioselectivity. researchgate.net Similarly, the hydrogenation of pyrrole-2-carboxylic acid using a Rh/C catalyst can produce DL-proline in excellent yield. nih.gov

The diastereoselective hydrogenation of chiral pyrrole derivatives is also an effective strategy. For instance, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester results in the corresponding pyrrolidine derivative with high diastereomeric excess. nih.gov

SubstrateCatalystProductStereoselectivityReference
Methyl pyrrole-2-carboxylateRu-(S,S)-(R,R)-PhTRAP(S)-Proline derivative79% ee researchgate.net
Pyrrole-2-carboxylic acidRh/CDL-ProlineN/A (racemic) nih.gov
N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl esterRhodium catalystPyrrolidine derivative95% de nih.gov

Industrial and Scalable Production Methods

The industrial production of this compound, often as L-proline hydrochloride, relies on cost-effective and scalable synthetic routes. The most direct method involves the acid-base neutralization of L-proline with anhydrous hydrogen chloride (HCl). This process is favored for its simplicity and high atom economy. Key parameters for this synthesis include the use of anhydrous alcohols like methanol (B129727) or ethanol (B145695) as the solvent and conducting the reaction under an inert atmosphere to prevent side reactions with moisture.

Alternative scalable methods include the conversion of L-proline to its methyl ester hydrochloride intermediate using reagents like thionyl chloride in methanol, followed by hydrolysis to yield the final product. Biocatalytic methods, such as the amidation of L-proline to L-prolinamide followed by conversion to the hydrochloride salt, offer a racemization-free process with improved atom economy.

Metabolic engineering of microorganisms like Escherichia coli has also been explored to enhance the production of L-proline from renewable feedstocks like glucose. nih.gov By introducing genes involved in the proline biosynthesis pathway and knocking out genes related to its degradation and transport, the titer of L-proline can be significantly increased. nih.gov

Continuous flow chemistry is emerging as a powerful tool for the synthesis of amino acids and their derivatives, offering advantages in terms of safety, efficiency, and scalability. While specific reports on the continuous flow synthesis of this compound are limited, the principles have been applied to related compounds. For example, flow-based methods have been developed for the synthesis of peptides, which involves the coupling of amino acids like proline. durham.ac.uk These systems utilize immobilized reagents and scavengers to streamline the process and facilitate purification. durham.ac.uk

The synthesis of fluorinated α-amino acids has been achieved using a protecting-group-free and semi-continuous process, demonstrating the potential of flow chemistry for producing modified amino acid derivatives on a large scale. chemistryviews.org This approach involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis. chemistryviews.org Such methodologies could potentially be adapted for the synthesis of pyrrolidine-2-carboxylic acid and its subsequent conversion to the hydrochloride salt in a continuous manner.

Optimized Reaction Conditions and Stoichiometry for Yield Enhancement

The efficient synthesis of pyrrolidine-2-carboxylic acid derivatives hinges on the careful optimization of reaction conditions and stoichiometry to maximize product yield and stereoselectivity. Research has demonstrated that various factors, including the choice of reagents, solvents, catalysts, and reaction temperature, play a critical role in the outcome of the synthesis.

For instance, in the preparation of (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine, the reduction of the corresponding methoxycarbonyl precursor using sodium borohydride (B1222165) in isopropanol (B130326) at 25°C resulted in an 81.9% yield. google.com Subsequent hydrolysis and re-protection steps involving a hydrochloride ethanol solution, followed by treatment with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of 15% sodium hydroxide (B78521), achieved a notable yield of 89.7%. google.com

The table below summarizes optimized conditions for key transformations in the synthesis of pyrrolidine-2-carboxylic acid derivatives, showcasing the impact of selected reagents and conditions on reaction yields.

Table 1: Optimized Reaction Conditions for Synthesis of Pyrrolidine-2-carboxylic Acid Derivatives

Transformation Starting Material Reagents & Conditions Yield Reference
Reduction (2S,4S)-N-Boc-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine Sodium borohydride, Isopropanol, 25°C 81.9% google.com
Hydrolysis & Re-protection (2S,4S)-N-Boc-2-tert-butoxycarbonyl-4-hydroxyethyl pyrrolidine 1. HCl in Ethanol; 2. 15% NaOH, (Boc)₂O 89.7% google.com
Suzuki Cross-Coupling Diol intermediate Pd-catalyst, Ar-B(OR)₂, Xantphos, heating 31-87% nih.gov
Boc Deprotection N-Boc protected diacid TFA, DCM, then 1M HCl 6-98% nih.gov

**2.2. Functional Group Interconversions of the Pyrrolidine-2-carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the pyrrolidine ring is a versatile handle for derivatization, most commonly through the formation of amides and esters. These transformations require the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

Standard peptide coupling reagents are frequently employed for amide bond formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for coupling the pyrrolidine-2-carboxylic acid moiety with various amino acid esters. nih.gov Similarly, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) is used to synthesize prolinamides. unibo.it These methods are central to creating peptide-like structures and other complex molecules. unibo.it

Esterification can be achieved under acidic conditions. A common method involves refluxing the carboxylic acid in an alcohol, such as methanol, with a catalytic amount of a strong acid like sulfuric acid or by using thionyl chloride (SOCl₂). nih.gov This process converts the carboxylic acid into its corresponding methyl ester, a key intermediate for further modifications. nih.gov

The secondary amine of the pyrrolidine ring is another key site for functionalization. Selective derivatization of this nitrogen atom allows for the introduction of a wide array of substituents, which can modulate the molecule's chemical and biological properties.

N-alkylation can be performed directly, though it may risk racemization at the C-2 position if the carboxyl group is not protected. google.com A more controlled approach involves reductive amination, where an aldehyde is condensed with the pyrrolidine nitrogen to form an iminium intermediate, which is then reduced in situ. For example, reactions with aldehydes in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) can introduce various alkyl or benzyl (B1604629) groups onto the nitrogen atom. nih.gov

Another strategy involves acylation or sulfonylation. The nitrogen can react with acyl chlorides or sulfonyl chlorides, often in the presence of a base like pyridine, to form N-acyl or N-sulfonyl derivatives, respectively. nih.gov These derivatizations are crucial for building more complex molecular architectures and for installing protecting groups.

The pyrrolidine scaffold can be further elaborated by introducing diverse functional groups, including alkynes, which are valuable for click chemistry and further synthetic manipulations. The Sonogashira coupling reaction is a powerful method for this purpose. nih.gov An appropriately functionalized pyrrolidine derivative (e.g., an aryl halide) can be coupled with an alkyne, such as trimethylsilylacetylene (B32187) (TMSA), using a palladium catalyst. nih.gov Subsequent removal of the silyl (B83357) protecting group with a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) yields the terminal alkyne. nih.gov This alkyne was successfully generated in a 66% yield over two steps. nih.gov

Once installed, the alkyne can undergo further transformations. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with trimethylsilyl (B98337) azide (B81097) (TMSN₃) can convert the alkyne into a triazole ring, a common bioisostere in medicinal chemistry. nih.gov This reaction proceeded with a 65% yield, demonstrating an effective pathway for introducing heterocyclic moieties. nih.gov

**2.3. Protecting Group Chemistry in Pyrrolidine-2-carboxylic Acid Synthesis

The synthesis of complex molecules based on the pyrrolidine-2-carboxylic acid scaffold necessitates the use of protecting groups to mask the reactive secondary amine. This prevents unwanted side reactions and allows for regioselective modifications at other parts of the molecule. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the pyrrolidine nitrogen. google.comnih.gov It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. google.comnih.gov The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions. nih.gov Reagents commonly used for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or solutions of hydrogen chloride (HCl) in organic solvents like ethanol or dioxane. google.comnih.gov

Another common N-protecting group is the benzyloxycarbonyl (Cbz) group. It is introduced using benzyl chloroformate (CbzCl) in the presence of a base such as pyridine. nih.gov The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl C-O bond. nih.gov

The table below details common protecting groups used for the pyrrolidine nitrogen, along with typical reagents for their introduction and removal.

Table 2: Common Amine Protecting Groups in Pyrrolidine-2-carboxylic Acid Synthesis

Protecting Group Abbreviation Reagents for Protection Reagents for Deprotection Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate ((Boc)₂O) Trifluoroacetic acid (TFA); HCl google.comnih.gov

Protecting Group Chemistry in Pyrrolidine-2-carboxylic Acid Synthesis

Carboxyl Group Protection Schemes

Methyl and Ethyl Esters: The Fischer-Speier esterification is a classic and direct method for preparing simple alkyl esters. This reaction involves treating pyrrolidine-2-carboxylic acid with the corresponding alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, often anhydrous hydrogen chloride (HCl) gas. The HCl serves both as a catalyst for the esterification and to form the hydrochloride salt of the amino group, which prevents side reactions.

Benzyl Esters: The benzyl group is a widely used protecting group due to its stability under various conditions and its susceptibility to removal by mild hydrogenolysis. A common method for its introduction involves the reaction of L-proline with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid or by using reagents such as thionyl chloride. chemicalbook.com For instance, L-proline can be treated with benzyl alcohol and thionyl chloride at low temperatures, which are then gradually warmed to room temperature to afford L-proline benzyl ester hydrochloride in high yield. chemicalbook.com

Tert-Butyl Esters: The tert-butyl ester is valuable for its acid-lability, allowing for deprotection under conditions that leave many other protecting groups intact. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is not efficient. Instead, its synthesis often requires the use of isobutylene (B52900) or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst.

The following table summarizes common carboxyl group protection schemes for pyrrolidine-2-carboxylic acid.

Protecting GroupReagents and ConditionsKey Features
Methyl/Ethyl Ester Methanol or Ethanol, dry HCl gasStable; removed by hydrolysis.
Benzyl (Bzl) Ester Benzyl alcohol, Thionyl Chloride or p-TsOHStable to acidic/basic conditions; removed by hydrogenolysis. chemicalbook.comacsgcipr.org
tert-Butyl (tBu) Ester Isobutylene or tert-Butyl Acetate, H₂SO₄ (cat.)Highly acid-labile; stable to base and hydrogenolysis. researchgate.netnih.gov

Deprotection Methodologies and Hydrochloride Salt Formation

The removal of the carboxyl-protecting group is a crucial final step in many synthetic sequences. The methodology for deprotection is chosen to be orthogonal to other protecting groups present in the molecule. The process is often coupled with the formation of the this compound salt.

Hydrolysis (Saponification): Simple alkyl esters, such as methyl and ethyl esters, are commonly cleaved by base-catalyzed hydrolysis, a process known as saponification. masterorganicchemistry.comlibretexts.org This involves treating the ester with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which yields the carboxylate salt. publish.csiro.aunih.gov Subsequent acidification of the reaction mixture with a strong acid, typically hydrochloric acid (HCl), neutralizes the carboxylate to form the free carboxylic acid and simultaneously protonates the secondary amine of the pyrrolidine ring to yield the final hydrochloride salt. nih.gov

Acidolysis: Tert-butyl esters are specifically designed to be cleaved under acidic conditions. organic-chemistry.org Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are commonly used. The mechanism involves the formation of a stable tert-butyl cation. If anhydrous HCl is used for the deprotection, or if the workup involves treatment with HCl, the this compound is formed directly. nih.gov Milder Lewis acids, such as zinc bromide (ZnBr₂), have also been explored for the chemoselective deprotection of tert-butyl esters in the presence of other acid-sensitive groups. researchgate.netnih.gov

Hydrogenolysis: The benzyl ester group is uniquely susceptible to catalytic hydrogenolysis. acsgcipr.orgorganic-chemistry.org This mild deprotection method involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgresearchgate.net The reaction cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. This method is highly selective and preserves most other functional groups. To obtain the hydrochloride salt, the resulting free amino acid can be dissolved in a suitable solvent and treated with HCl.

The formation of the hydrochloride salt is a common final step, regardless of the deprotection method. It is achieved by treating the free base form of pyrrolidine-2-carboxylic acid with a stoichiometric amount of hydrogen chloride. This converts the basic secondary amine into a more stable and crystalline ammonium (B1175870) salt, which facilitates purification and handling.

Synthesis of Novel this compound Derivatives

Preparation of Functionalized Carboxamide Derivatives

The conversion of the carboxylic acid moiety of proline into a carboxamide is a fundamental transformation for creating a diverse range of derivatives, including peptide mimics and pharmacologically active agents. nih.gov The synthesis of N-substituted pyrrolidine-2-carboxamides generally involves the activation of the carboxyl group followed by reaction with a primary or secondary amine.

One direct method involves converting the N-protected proline into an acyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.net The resulting highly reactive acyl chloride can then be treated with the desired amine to form the amide bond. researchgate.net This method is efficient but can be limited by the acid-sensitivity of other functional groups in the substrates. researchgate.net

A more common and milder approach utilizes peptide coupling reagents to facilitate amide bond formation. iris-biotech.deiris-biotech.de These reagents activate the carboxylic acid in situ to form a species that is highly reactive towards amines but less prone to side reactions and racemization. A wide array of coupling reagents is available, allowing for optimization based on the specific substrates.

Common classes of coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization. peptide.com

Phosphonium Salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net

Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high reactivity and efficiency. peptide.comacs.org

For example, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized via a one-pot amidation of the corresponding acid using thionyl chloride with various amines in dichloromethane. nih.gov Biocatalytic amidation using enzymes also presents a racemization-free method for synthesizing key intermediates like L-prolinamide.

The following table highlights some common coupling reagents used in the synthesis of pyrrolidine-2-carboxamides.

Reagent ClassExamplesAdditive (if common)Notes
Carbodiimides DCC, DIC, EDCHOBt, OxymaPureWidely used; byproduct of DCC is a precipitate, while DIC/EDC byproducts are soluble. peptide.com
Phosphonium Salts PyBOP, PyAOP-Highly effective, especially for sterically hindered couplings. researchgate.netpeptide.com
Uronium/Aminium Salts HBTU, TBTU, HATU, COMU®HOAt (for HATU)Very rapid and efficient reagents, considered standards for difficult couplings. iris-biotech.deacs.org

Synthesis of Pyrrolidine-Fused Heterocyclic Systems (e.g., Selenazoles)

Pyrrolidine-2-carboxylic acid serves as a chiral scaffold for the synthesis of more complex heterocyclic systems where the pyrrolidine ring is fused or appended to another ring. An example is the synthesis of chiral 2-amino-1,3-selenazole-5-carboxylates bearing a pyrrolidin-2-yl substituent. researchgate.net

The synthesis of these derivatives begins with L-proline and proceeds through a multi-step sequence: researchgate.net

β-Keto Ester Formation: The carboxylic acid functional group of an appropriately N-protected L-proline is first converted into a β-keto ester. This transformation creates the necessary three-carbon unit for the subsequent heterocycle formation.

α-Bromination: The resulting β-keto ester is then subjected to α-bromination at the position between the two carbonyl groups. N-bromosuccinimide (NBS) is a typical reagent for this step.

Cyclocondensation: The final step is the reaction of the α-brominated β-keto ester with selenourea. This Hantzsch-type cyclocondensation reaction proceeds via nucleophilic attack of the selenium on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to afford the target methyl 2-amino-1,3-selenazole-5-carboxylate, which features the chiral pyrrolidine substituent at the C-4 position of the selenazole ring. researchgate.net

This synthetic strategy demonstrates how the functional groups of proline can be elaborated to construct novel, chiral heterocyclic systems with potential applications in medicinal chemistry. researchgate.net

Stereoselective Synthesis of Substituted Pyrrolidines

The development of stereoselective methods to synthesize substituted pyrrolidines is of significant interest, as the introduction of substituents at various positions on the pyrrolidine ring can profoundly influence the biological activity and conformational properties of the resulting molecules. mdpi.comnih.gov L-proline itself is a common starting material for these syntheses, with its inherent chirality guiding the stereochemical outcome of subsequent transformations. mdpi.com

Palladium-Catalyzed C(sp³)–H Functionalization: Advanced methods have been developed to directly functionalize the unactivated C-H bonds of the pyrrolidine ring. For instance, palladium-catalyzed C(sp³)–H arylation has been used to stereospecifically install aryl substituents at the 3-position of proline derivatives. acs.org Using an amide directing group (such as an aminoquinoline), this method directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers, a structure that would otherwise be challenging to synthesize. acs.orgenamine.net

Asymmetric Multicomponent Reactions: Highly functionalized pyrrolidines with multiple stereocenters can be constructed efficiently in a single operation using asymmetric multicomponent reactions. acs.orgnih.gov One such strategy involves the TiCl₄-catalyzed reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govnih.gov This one-pot operation can create up to three contiguous stereogenic centers with high diastereoselectivity. acs.org

[3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions are powerful tools for constructing five-membered rings. The reaction between azomethine ylides (often generated in situ from imines of α-amino esters) and various dipolarophiles provides a direct route to highly substituted pyrrolidines. acs.org By using chiral auxiliaries, such as an N-tert-butanesulfinyl group on a 1-azadiene dipolarophile, this cycloaddition can proceed with excellent diastereoselectivity, yielding densely substituted proline derivatives with up to four stereogenic centers. acs.org The chirality of the sulfinyl group effectively directs the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

These stereoselective strategies provide access to a vast chemical space of novel, enantiomerically pure pyrrolidine derivatives for applications in drug discovery and organocatalysis. researchgate.netlibretexts.org

Applications in Asymmetric Synthesis and Organocatalysis

Pyrrolidine-2-carboxylic Acid Hydrochloride as a Chiral Organocatalyst Precursor

The utility of pyrrolidine-2-carboxylic acid as a precursor for organocatalysis is one of the most significant developments in modern synthetic chemistry. unibo.itrsc.org L-proline, the active form in many reactions, is a versatile and efficient catalyst for numerous asymmetric transformations. unibo.it Its catalytic prowess stems from its bifunctional nature: the secondary amine can form nucleophilic enamines or activate substrates through iminium ion formation, while the carboxylic acid group can act as a Brønsted acid, participating in hydrogen bonding to orient substrates and stabilize transition states. unibo.it

The direct asymmetric aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction, is effectively catalyzed by L-proline and its derivatives. emorychem.scienceresearchgate.net These organocatalysts facilitate the reaction between a ketone and an aldehyde to produce β-hydroxy carbonyl compounds with high levels of stereocontrol. emorychem.science The catalyst's structure plays a critical role in achieving high optical purity of the aldol adducts. emorychem.science For instance, L-prolinamide derivatives have been shown to be highly effective, with catalysts bearing strong electron-withdrawing groups exhibiting enhanced catalytic activity and enantioselectivity. researchgate.net In some cases, the addition of a catalytic amount of a carboxylic acid, such as benzoic acid, can significantly accelerate the reaction without compromising the enantioselectivity. researchgate.net

Table 1: Examples of Enantioselective Aldol Reactions using Proline-derived Catalysts

Aldehyde Ketone Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
4-Nitrobenzaldehyde Acetone L-Prolinamide derivative High >99 emorychem.scienceresearchgate.net
Various aromatic aldehydes Cyclohexanone Cinchonine-derived primary amine up to 99 up to 99 researchgate.net

L-proline and its derivatives also catalyze the direct asymmetric α-aminoxylation of aldehydes and ketones, providing a direct route to optically active α-oxyaminated carbonyl compounds. nih.gov This reaction typically employs nitrosobenzene (B162901) as the oxygen and nitrogen source, affording α-anilinoxy carbonyl compounds with excellent enantioselectivity. nih.gov Optimization of reaction conditions has revealed that lower temperatures are crucial for the successful α-aminoxylation of aldehydes, while a slow addition of nitrosobenzene is essential for ketones to suppress side reactions. nih.govtohoku.ac.jp This method is applicable to a range of substrates, including linear, branched, and aromatic aldehydes, as well as various ketones. tohoku.ac.jptohoku.ac.jp For instance, trans-3-tert-butoxy-L-proline and trans-4-tert-butoxy-L-proline have been shown to be efficient catalysts for this transformation, yielding products in good yields and high enantioselectivities with a catalyst loading of just 5 mol%. researchgate.net

Table 2: Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones

Carbonyl Compound Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Propanal L-Proline 75 99 tohoku.ac.jp
Cyclohexanone L-Proline 92 >99 tohoku.ac.jp
3-Phenylpropanal L-Proline 60 98 tohoku.ac.jp

The mechanism of stereocontrol in proline-catalyzed reactions has been a subject of extensive research. The prevailing mechanism for the aldol reaction involves the formation of a nucleophilic enamine intermediate from the reaction of the ketone with the secondary amine of proline. nih.govresearchgate.net This enamine then attacks the aldehyde. The stereoselectivity is governed by the transition state geometry, which is stabilized by a hydrogen bond between the carboxylic acid group of proline and the aldehyde's carbonyl oxygen. researchgate.netrsc.org This interaction creates a rigid, chair-like transition state, often referred to as the Houk-List model, which directs the enamine to attack a specific face of the aldehyde, thus controlling the stereochemical outcome. rsc.orgic.ac.uk

In this model, the anti-arrangement of the enamine relative to the carboxylic group is favored, and this conformation is further stabilized by an N-H---O hydrogen bond. emorychem.science The precise positioning of the reactants within this organized transition state assembly is what leads to the high levels of enantioselectivity observed. researchgate.net Computational and experimental studies have provided strong evidence for the involvement of a single proline molecule in the rate-determining and stereochemistry-determining transition state of both inter- and intramolecular aldol reactions. researchgate.net

Role as a Chiral Ligand Precursor for Metal-Catalyzed Reactions

The pyrrolidine (B122466) scaffold derived from pyrrolidine-2-carboxylic acid is a privileged structure in the design of chiral ligands for asymmetric metal catalysis. nih.gov Its stereochemically defined structure allows for the creation of effective chiral environments around a metal center, which is essential for achieving high enantioselectivity in a wide array of transformations.

Derivatives of pyrrolidine-2-carboxylic acid are precursors to sophisticated chiral ligands employed in metal-catalyzed enantioselective hydroboration reactions. For example, Trost-type proligands, which incorporate two hydroxydiphenylmethyl-pyrrolidine units, can be used to synthesize chiral dinuclear rare-earth metal complexes. nih.govcolab.ws These complexes have been shown to be effective catalysts for the enantioselective hydroboration of ketones, producing the corresponding chiral secondary alcohols in excellent yields and with high enantiomeric excesses. nih.gov The mechanism of these reactions involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the hydroborating agent. The specific geometry of the ligand-metal complex dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the product. nih.gov Furthermore, cobalt and nickel complexes with modified bisoxazoline (BOX) ligands, which can be derived from pyrrolidine structures, have been successfully applied in the enantioselective hydroboration and hydromethylation of alkenes. nih.govorganic-chemistry.org

Palladium-Catalyzed Systems

Pyrrolidine-2-carboxylic acid, commonly known as proline, and its derivatives serve as effective ligands or co-catalysts in palladium-catalyzed asymmetric reactions. The synergy between palladium's catalytic activity and the stereochemical information provided by the chiral proline scaffold enables a range of stereoselective transformations. These systems often operate through a dual-catalysis mechanism where proline acts as an organocatalyst to activate one substrate while the palladium complex activates the other.

A notable application is the cooperative palladium/L-proline-catalyzed direct α-allylic alkylation of ketones and aldehydes with alkynes or allylic alcohols. nih.govnih.gov In these reactions, L-proline is thought to form a chiral enamine intermediate with the carbonyl compound. researchgate.netresearchgate.net Simultaneously, the palladium catalyst activates the alkyne or allylic alcohol to generate a π-allyl palladium intermediate. nih.gov The subsequent nucleophilic attack of the enamine on the palladium intermediate proceeds with high stereocontrol, yielding α-allylated carbonyl compounds. The choice of palladium ligands, such as Xantphos, can be crucial for the successful generation of the π-allyl palladium species from allylic alcohols. nih.gov

Another significant advancement is the palladium/L-proline-catalyzed enantioselective α-arylative desymmetrization of cyclohexanones. acs.org This method provides access to optically active morphan derivatives, which contain challenging α-carbonyl tertiary stereocenters, in good yields and with excellent enantioselectivities (up to 99% ee). acs.org The proposed mechanism involves the formation of a chiral enamine from L-proline and the cyclohexanone, which then participates in a Heck arylation process with the palladium(II) species generated from the palladium precursor and an aryl halide. researchgate.net

Furthermore, palladium(II) acetate (B1210297) can react directly with proline and its homologs to form square planar bis-chelated palladium amino acid complexes. researchgate.netmdpi.com These well-defined complexes have shown catalytic activity in the oxidative coupling of olefins and phenylboronic acids. researchgate.netmdpi.com The N-H bond of the proline ligand is believed to be crucial for the catalytic activity, potentially participating in hydrogen bonding to a substrate during the catalytic cycle. mdpi.com Proline-based structures have also been elaborated into more complex P,N ligands, which have proven effective in palladium-catalyzed asymmetric allylic alkylation and Heck reactions, achieving up to 96% ee in the former. acs.org

Palladium catalysis has also been employed for the direct C(sp³)–H functionalization of proline derivatives to install aryl and vinyl substituents at the unactivated 3-position, directly affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions using Proline

Reaction Type Catalyst System Substrates Product Enantioselectivity (ee) Reference
α-Arylative Desymmetrization Pd(OAc)₂ / L-Proline Cyclohexanones, Aryl Halides Morphan Derivatives Up to 99% acs.org
α-Allylic Alkylation Pd(0) / L-Proline / Xantphos Ketones, Allylic Alcohols α-Allylated Ketones N/A nih.gov
Asymmetric Allylation [Pd(allyl)Cl]₂ / Proline-based P,N Ligand Dimethylmalonate, Cyclopentenyl acetate Alkylated Cyclopentene Up to 96% acs.org
Oxidative Coupling Pd(II)-proline complex Olefins, Phenylboronic acids Coupled products Some enantioselectivity observed researchgate.net

This compound in Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org Pyrrolidine-2-carboxylic acid, derived from the hydrochloride salt, is a valuable and readily available chiral building block for the synthesis of such auxiliaries. Its rigid five-membered ring structure and defined stereochemistry allow for effective facial discrimination in a variety of chemical reactions.

A prominent example of proline-derived auxiliaries are (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These are synthesized from (S)-proline and (R)-glutamic acid, respectively. wikipedia.org They are widely used in asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes, where they form chiral hydrazone intermediates that direct the approach of electrophiles.

Proline itself can function directly as a chiral auxiliary, especially in coordination chemistry. A straightforward method has been developed for the synthesis of enantiomerically pure ruthenium(II) polypyridyl complexes using L- or D-proline as a chiral auxiliary. nih.gov In this strategy, a racemic mixture of a ruthenium precursor, cis-[Ru(pp)₂Cl₂], reacts with proline. Through a dynamic asymmetric transformation under thermodynamic control, the system equilibrates to favor one diastereomeric proline-ruthenium complex, which can then be converted to the desired enantiopure ruthenium polypyridyl complex. nih.gov This demonstrates the ability of the chiral information embedded in proline to direct the stereochemical arrangement at a metal center.

The fundamental principle behind the use of proline as a chiral auxiliary is its ability to form a covalent bond with a substrate (e.g., an amide or imide), creating a new chiral molecule. The inherent chirality of the proline unit then directs subsequent reactions, such as alkylations or aldol additions, to occur on a specific face of the molecule, leading to a high degree of diastereoselectivity. Subsequent cleavage of the bond linking the proline auxiliary to the product yields the desired enantiomerically enriched molecule.

Table 2: Chiral Auxiliaries Derived from Proline

Auxiliary Name Abbreviation Starting Material Typical Application Reference
(S)-1-amino-2-methoxymethylpyrrolidine SAMP (S)-Proline Asymmetric α-alkylation of carbonyls wikipedia.org
(R)-1-amino-2-methoxymethylpyrrolidine RAMP (R)-Glutamic acid Asymmetric α-alkylation of carbonyls wikipedia.org
L-Proline L-Proline Asymmetric synthesis of metal complexes nih.gov

Diastereoselective Control in Pyrrolidine Synthesis

Achieving diastereoselective control is a central challenge in the synthesis of substituted pyrrolidines, as many biologically active molecules contain multiple stereocenters within this heterocyclic core. Pyrrolidine-2-carboxylic acid and its derivatives are not only targets of such syntheses but also common starting materials for creating more complex, substituted pyrrolidine structures. mdpi.com

One powerful strategy involves multicomponent reactions (MCRs) where several simple starting materials are combined in a one-pot operation to build complex molecules. A highly diastereoselective synthesis of functionalized pyrrolidines has been developed using an MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.govnih.gov This TiCl₄-catalyzed process can construct up to three contiguous asymmetric centers in a single step with high diastereoselectivity. nih.gov The reaction proceeds through a Lewis acid-promoted intramolecular ring closure, yielding the pyrrolidine derivative as a single diastereomer. nih.gov

Palladium-catalyzed reactions are also instrumental in controlling diastereoselectivity. For instance, the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted products. nih.gov Similarly, palladium-catalyzed C(sp³)–H arylation of N-protected proline amides directly installs an aryl group at the C-3 position to give cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

The inherent chirality of proline itself can be used to direct the formation of new stereocenters on the pyrrolidine ring. The diastereoselective alkylation of proline derivatives, such as those substituted at the 4-position, is a common strategy for accessing novel analogues. nih.gov The existing stereocenter(s) on the proline ring guide the approach of the incoming electrophile, leading to a preferred diastereomer.

Furthermore, novel cascade reactions have been devised for the diastereoselective synthesis of complex proline derivatives. A Cu(I)-catalyzed reaction between CF₃-substituted allenynes and tosylazide triggers a cascade of [3+2]-cycloaddition, ketenimine rearrangement, and an Alder-ene cyclization to furnish highly functionalized 3-ethynyl proline derivatives as a single diastereomer. mdpi.com

Table 3: Methods for Diastereoselective Pyrrolidine Synthesis

Method Key Reagents/Catalyst Stereochemical Outcome Reference
Asymmetric Multicomponent Reaction TiCl₄, Chiral dihydrofuran Single diastereomer, up to 3 contiguous stereocenters nih.govnih.gov
Palladium-Catalyzed Carboamination Pd(0) catalyst, γ-aminoalkenes High diastereoselectivity for trans-2,3 and cis-2,5 products nih.gov
Palladium-Catalyzed C-H Arylation Pd(OAc)₂, N-protected proline amides Single stereoisomer (cis-2,3-disubstituted) acs.org
Cascade Cycloaddition/Rearrangement Cu(I), CF₃-allenynes, Tosylazide High diastereoselectivity mdpi.com

Integration into Complex Molecular Architectures and Materials

Pyrrolidine-2-carboxylic Acid Hydrochloride in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as enhanced stability and oral bioavailability. The unique cyclic structure of the pyrrolidine (B122466) ring in this compound provides a rigid constraint that is highly valuable in the design of peptidomimetic scaffolds. This rigidity helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets.

The synthesis of peptidomimetic scaffolds frequently employs this compound as a chiral starting material. Its well-defined stereochemistry is crucial for creating molecules that can effectively mimic the three-dimensional arrangement of amino acid residues in a native peptide. The pyrrolidine ring can serve as a template to orient appended functional groups in a spatially precise manner, thereby replicating the side-chain presentation of peptides.

One common strategy involves the use of solid-phase synthesis techniques to incorporate the proline framework into larger peptidomimetic structures. nih.gov The hydrochloride salt is typically neutralized in situ to liberate the free amine, which can then participate in standard peptide coupling reactions. The cyclic nature of the proline residue introduces conformational constraints, which are desirable in mimicking secondary structures like β-turns. nih.gov

Table 1: Examples of Peptidomimetic Scaffolds Derived from Proline Derivatives

Scaffold TypeKey Synthetic StrategyTargeted Secondary StructureReference
Diketopiperazine-basedPetasis reaction on a solid supportβ-turn nih.gov
Phenyl-piperazine-triazine coreSolid-phase synthesis starting from Rink amide MBHA resinα-helix nih.gov
Thioether cyclized peptidomimeticsReductive alkylation on a solid supportLoop/Turn nih.gov

Bio-conjugation, the covalent linking of biomolecules, is a critical technology in the development of targeted therapeutics, diagnostics, and research tools. Pyrrolidine-2-carboxylic acid derivatives are employed in bio-conjugation strategies to create stable and well-defined linkages between different molecular entities. The pyrrolidine scaffold can act as a rigid spacer or a conformational stabilizer within a larger bio-conjugate.

While direct bio-conjugation with this compound itself is less common, its derivatives are instrumental. For instance, the carboxylic acid or the amine group can be functionalized to introduce reactive handles suitable for conjugation. These might include maleimides for reaction with thiols, or alkynes and azides for "click" chemistry. The resulting conjugates benefit from the conformational pre-organization imparted by the pyrrolidine ring, which can be advantageous for biological activity.

This compound as a Scaffold for Heterocyclic Compounds

The pyrrolidine ring system is a core structural motif in a vast number of natural products and pharmaceutically active compounds. This compound serves as a versatile chiral precursor for the synthesis of more complex heterocyclic systems. The functional groups of the molecule provide convenient starting points for ring-forming reactions, allowing for the construction of fused, spirocyclic, and bridged heterocyclic architectures.

L-proline, the parent compound of this compound, is a well-established organocatalyst for a variety of asymmetric transformations that lead to the synthesis of chiral heterocyclic compounds. researchgate.net These reactions often proceed through enamine or iminium ion intermediates, leveraging the secondary amine of the pyrrolidine ring. The hydrochloride salt can be used as the catalyst precursor, with the active catalytic species being generated in the reaction mixture.

Furthermore, the carboxylic acid and the secondary amine can be chemically modified in a stepwise manner to build upon the pyrrolidine core. For example, the carboxylic acid can be converted to a β-keto ester, which can then undergo further reactions to form novel heterocyclic systems such as 2-amino-1,3-selenazole-5-carboxylates. researchgate.net

Table 2: Selected Heterocyclic Systems Synthesized from Proline Scaffolds

Heterocyclic SystemSynthetic ApproachCatalyst/ReagentReference
1H-pyrazolo[3,4-b]quinolinesOne-pot multicomponent synthesisL-proline researchgate.net
Isoxazolyl tetrahydroquinolinesAza-Diels–Alder reactionL-proline researchgate.net
2-amino-1,3-selenazole-5-carboxylatesConversion to β-keto ester followed by reaction with selenoureaN-bromosuccinimide, selenourea researchgate.net
Neonicotinoid analogsMulti-step synthesis from L-prolineVarious nih.gov

Applications in Materials Science Research

The unique structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers and as precursors for advanced materials. The chirality and rigidity of the pyrrolidine ring can be used to impart specific properties to polymeric materials, such as chiroptical activity or controlled morphology.

Pyrrolidine-2-carboxylic acid and its derivatives can be incorporated into the backbone or as side chains of polymers to introduce chirality and conformational constraint. This can influence the secondary structure of the polymer chains, leading to the formation of helical or other ordered structures. Such polymers can have applications in chiral separations, asymmetric catalysis, and as biomaterials.

In the realm of dendrimers, which are highly branched, monodisperse macromolecules, pyrrolidine-containing units can be used as building blocks to construct chiral dendrimers. These molecules have a well-defined three-dimensional structure and a high density of functional groups on their periphery, making them of interest for applications in drug delivery, catalysis, and nanoscience.

As a chiral molecule, this compound can be used as a template or a chiral directing agent in the synthesis of inorganic materials. For example, it can influence the crystallization of inorganic salts or the formation of porous materials, leading to structures with chiral morphologies. These materials could find applications in enantioselective catalysis and sensing.

The ability of proline to self-assemble and form ordered structures on surfaces also makes it a candidate for the development of new nanomaterials. The hydrochloride salt provides a stable and soluble source of proline for these applications.

Computational and Theoretical Investigations of Pyrrolidine 2 Carboxylic Acid Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the molecular structure and electronic properties of pyrrolidine-2-carboxylic acid systems. Methods like B3LYP with basis sets such as 6-311G++(d,p) have been successfully used to complement experimental studies, providing a more profound understanding of interactions at the molecular level. researchgate.netresearchgate.net

These calculations can determine optimized geometrical parameters, such as bond lengths and angles. For instance, in a derivative like 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, the S1-N1 bond length was calculated to be a strong indicator of the compound's formation. researchgate.net Furthermore, quantum chemical methods are used to analyze the molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity and kinetic stability. The distribution of electron density and the resulting molecular electrostatic potential map can identify electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

Conformational Analysis of Pyrrolidine-2-carboxylic Acid and its Derivatives

The five-membered pyrrolidine (B122466) ring is not planar and exhibits a characteristic "puckering," which significantly influences the molecule's three-dimensional shape and biological activity. The conformational landscape of the pyrrolidine ring is a key area of theoretical investigation. It is known to adopt two primary puckered conformations: the Cγ-exo and Cγ-endo "envelope" conformers, where the C4 atom is either below or above the plane formed by the other four ring atoms. nih.gov

The equilibrium between these conformers can be controlled by substituents on the ring. nih.gov Computational and experimental studies on derivatives such as 4-tert-butylprolines have demonstrated this principle:

An electronegative substituent in the 4-trans position tends to favor the exo puckering. nih.gov

An electronegative substituent in the 4-cis position tends to favor the endo puckering. nih.gov

Conversely, a sterically demanding group like a tert-butyl group strongly prefers a pseudoequatorial orientation, which can reverse these trends. For L-proline derivatives, a cis-4-tert-butyl group leads to an exo pucker, while a trans-4-tert-butyl group results in an endo pucker. nih.gov

This conformational flexibility is crucial, as the specific pucker of the pyrrolidine ring in proline residues can act as a turn-inducer in peptides and proteins, dictating their secondary and tertiary structures. nih.gov

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions (NCIs) are fundamental forces that govern molecular recognition, crystal packing, and the stabilization of biological macromolecules. mdpi.comopenstax.org These interactions, though weaker than covalent bonds, collectively play a dominant role in the supramolecular architecture of pyrrolidine-2-carboxylic acid systems. mdpi.com They include hydrogen bonds, van der Waals forces, and steric repulsions. openstax.orgnih.gov Computational chemistry offers specialized tools to visualize and quantify these intricate forces.

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm map highlight contacts that are shorter than the van der Waals radii, indicating the most significant interactions, which are often hydrogen bonds. nih.govmdpi.com

In a detailed study of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, a derivative of proline, Hirshfeld analysis was used to decompose the complex network of interactions into percentage contributions from specific atom pairs. nih.gov The analysis revealed the dominant role of hydrogen bonding and other close contacts in the crystal packing.

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for this derivative. nih.gov

Intermolecular ContactContribution (%)
O···H58.9%
H···H19.9%
C···H7.1%
O···C5.6%
O···O4.1%
O···N2.1%
N···H2.0%
Other <1.0%

This interactive table is based on data for 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. nih.gov

This quantitative breakdown demonstrates that O···H interactions, characteristic of hydrogen bonding, are by far the most significant contributors to the crystal's stability. nih.gov

The Reduced Density Gradient (RDG) method is a computational technique based on electron density that visualizes non-covalent interactions in real space. nih.gov RDG analysis generates 3D isosurfaces that are color-coded to distinguish different types of interactions:

Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.

Green isosurfaces represent weaker, delocalized van der Waals interactions. nih.gov

Red isosurfaces signify strong, repulsive interactions, such as steric clashes within rings or between bulky groups. nih.gov

In the analysis of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, RDG plots showed green and red isosurfaces, indicating the presence of van der Waals forces and steric hindrance from the aromatic and pyrrolidine rings. nih.gov The absence of blue isosurfaces suggested that while the molecule engages in strong intermolecular hydrogen bonds, it does not have conventional intramolecular hydrogen bonds. nih.gov

This visual analysis is often complemented by 2D scatter plots of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). Spikes in the low-density, near-zero region of these plots confirm the presence of van der Waals interactions, while spikes in the positive region indicate steric repulsion. nih.gov These methods, combined with interaction energy calculations that correct for basis set superposition error (BSSE), allow for a robust and detailed understanding of the forces stabilizing molecular complexes. nih.gov

Mechanistic Elucidation of Reactions Involving Pyrrolidine-2-carboxylic Acid Hydrochloride

Pyrrolidine-2-carboxylic acid (proline) is a renowned organocatalyst, and computational studies have been crucial in elucidating the mechanisms of reactions it catalyzes. Its hydrochloride salt serves as a stable precursor, releasing the active catalyst upon neutralization. Proline's unique secondary amine structure allows it to participate in distinct catalytic cycles.

One of the most studied applications is in asymmetric aldol (B89426) and Mannich reactions. researchgate.net The generally accepted mechanism, supported by computational models, involves the following key steps:

Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The carboxylic acid group of proline often acts as an internal acid/base catalyst in this step.

Carbon-Carbon Bond Formation: The enamine then attacks an electrophilic acceptor (e.g., an aldehyde in the aldol reaction). The stereochemistry of this step is controlled by the chiral environment of the proline catalyst, often involving a hydrogen-bonded transition state that favors one stereoisomer over the other.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the proline catalyst, completing the cycle.

Pyrrolidine-2-carboxylic acid is also a fundamental building block in the synthesis of numerous pharmaceuticals. For example, it is a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Captopril and other complex molecules such as Eletriptan. nih.gov In these syntheses, it typically undergoes reactions at its secondary amine or carboxylic acid functional groups, such as acylation, alkylation, or amide bond formation. nih.govnih.gov Computational studies of these reaction pathways can help optimize conditions and predict outcomes by calculating the energy barriers of transition states and the stability of intermediates. rsc.org

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of pyrrolidine-2-carboxylic acid hydrochloride, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment of each atom in the molecule.

In ¹H NMR, the proton on the alpha-carbon (the carbon atom adjacent to both the carboxylic acid and the nitrogen atom) is particularly diagnostic. For L-proline hydrochloride, this α-proton typically appears as a multiplet in the range of δ 4.2–4.4 ppm. The protons on the other carbons of the pyrrolidine (B122466) ring resonate further upfield, generally between δ 1.8 and 3.5 ppm. The acidic proton of the carboxylic acid group and the proton on the nitrogen (ammonium) are also observable, though their chemical shifts can be broad and vary with solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield. The alpha-carbon exhibits a characteristic shift, while the other three carbons of the pyrrolidine ring appear at distinct upfield chemical shifts.

Table 1. Typical NMR Chemical Shift Ranges for L-Proline in D₂O. bmrb.iochemicalbook.com
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-Carbonyl (C=O)-~177.5
α-CH~4.12~63.9
β-CH₂~2.02-2.34~31.7
γ-CH₂~2.02~26.5
δ-CH₂~3.37~48.8

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH. The hydrochloride salt form will influence the chemical shifts, particularly for the protons near the protonated amine.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions include:

O-H Stretch: A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. libretexts.org

N-H Stretch: The protonated secondary amine (ammonium) in the hydrochloride salt gives rise to stretching vibrations, which can overlap with the broad O-H band.

C-H Stretch: Absorptions corresponding to the C-H bonds of the pyrrolidine ring are typically seen just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1710 and 1760 cm⁻¹. Its exact position can be influenced by hydrogen bonding. libretexts.org

Table 2. Expected FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching2500 - 3300 (Broad)
Ammonium (B1175870) N-HStretchingOverlaps with O-H
Aliphatic C-HStretching~2870 - 2990
Carbonyl C=OStretching~1710 - 1760 (Strong)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of pyrrolidine-2-carboxylic acid and to gain structural information from its fragmentation patterns. For the hydrochloride salt, the analysis typically focuses on the protonated free amino acid [M+H]⁺. The molecular weight of pyrrolidine-2-carboxylic acid is 115.13 g/mol .

Under collision-induced dissociation (CID) conditions, proline and proline-containing peptides exhibit a characteristic fragmentation behavior known as the "proline effect". osu.eduresearchgate.net This involves a preferential cleavage at the bond N-terminal to the proline residue. osu.edu This distinct fragmentation is a result of the rigid, cyclic structure of the pyrrolidine ring, which influences the stability of the resulting fragment ions. osu.eduresearchgate.net The primary fragmentation pathway often involves the loss of the carboxylic acid group (a loss of 45 Da).

Table 3. Mass Spectrometry Data for Pyrrolidine-2-carboxylic acid.
AnalysisExpected m/z Value
Molecular Weight115.13
Protonated Molecule [M+H]⁺116.07
Primary Fragment [M+H - COOH]⁺71.07

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This compound lacks a significant chromophore—a part of a molecule responsible for its color by absorbing light in the visible region. The carboxylic acid carbonyl group exhibits a weak n→π* transition at a low wavelength, typically around 210 nm, which has limited utility for structural analysis as many other molecules also absorb in this region. libretexts.org Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound but can be relevant when it is derivatized with a UV-active group for chromatographic detection.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of pyrrolidine-2-carboxylic acid. Since the molecule lacks a strong chromophore, direct UV detection can be challenging. researchgate.netimpactfactor.org To overcome this, several strategies are employed:

Derivatization: The compound can be reacted with a derivatizing agent that attaches a UV-active or fluorescent tag. For example, reagents like NBD-Cl (4-Chloro-7-nitrobenzofurazan) can be used to create a derivative that is detectable at a specific wavelength (e.g., 464 nm). impactfactor.orgresearchgate.net

Mass Spectrometry Detection (LC-MS): Coupling HPLC with a mass spectrometer allows for highly sensitive and selective detection without the need for derivatization.

For determining enantiomeric excess (the purity of one enantiomer, e.g., L-proline, relative to the other, D-proline), chiral HPLC is the method of choice. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.netimpactfactor.org The retention times for the D- and L-isomers will be different, allowing for their individual quantification. impactfactor.org Normal-phase HPLC on columns like CHIRALPAK-IA is often used for this purpose. researchgate.netimpactfactor.org

Table 4. Example HPLC Method for Chiral Separation of Derivatized Proline. impactfactor.org
ParameterCondition
ColumnCHIRALPAK-IA (250 x 4.6 mm, 5 µm)
Mobile Phase0.1% Trifluoroacetic acid in Ethanol (B145695)
Flow Rate0.6 mL/min
DetectionUV at 464 nm (after derivatization with NBD-Cl)
Retention Time (D-Proline derivative)~6.72 min
Retention Time (L-Proline derivative)~9.22 min

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the quantification of Pyrrolidine-2-carboxylic acid (proline) in various matrices, particularly in biological samples. The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

A robust LC-MS/MS method has been developed for the analysis of proline in human serum. nih.gov In this approach, sample preparation typically involves protein precipitation with a solvent like methanol (B129727) to remove larger molecules. nih.gov To ensure accuracy and account for any variability in sample processing or instrument response, a stable isotope-labeled internal standard, such as L-proline-¹³C₅,¹⁵N, is often used. nih.gov

Chromatographic separation can be achieved using various column chemistries. A common approach utilizes a cellulose-based column, such as a Phenomenex Lux 5u Cellulose-1, under isocratic conditions. nih.gov The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an acidic aqueous solution (e.g., 0.05% formic acid in water), which ensures the analyte is protonated and suitable for positive ion mode mass spectrometry. nih.gov The total run time for such an analysis can be optimized to be very short, often around 5 minutes. nih.gov

Detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is typically carried out using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 1: Exemplary LC-MS/MS Parameters for Proline Analysis

Parameter Value
Chromatography
Column Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm) nih.gov
Mobile Phase 40% Methanol in 0.05% Formic Acid (aqueous) nih.gov
Flow Rate Not specified
Run Time 5 minutes nih.gov
Retention Time 3.6 minutes nih.gov
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)

This method has been validated for accuracy and precision over a concentration range suitable for clinical samples, for instance, from 2.5 to 100 μg/mL. nih.gov

Chiral Chromatography and Derivatization for Enantioseparation

The enantiomers of Pyrrolidine-2-carboxylic acid (D- and L-proline) have distinct biological roles, making their separation and quantification crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent are the primary methods for enantioseparation.

Since proline lacks a strong chromophore for UV detection, derivatization is often necessary to enhance detectability and facilitate chiral recognition. impactfactor.orgresearchgate.net A common approach involves derivatization with a fluorescent reagent, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). impactfactor.orgresearchgate.net The reaction between NBD-Cl and the secondary amine of proline forms a fluorescent adduct that can be detected at a specific wavelength, for example, 464 nm. impactfactor.orgresearchgate.net

The enantiomeric separation of the derivatized proline is then performed on a chiral column. Polysaccharide-based CSPs are highly effective for this purpose. For instance, an amylose-based column, such as CHIRALPAK-IA, has been successfully used. impactfactor.orgresearchgate.net The separation is typically achieved using a normal-phase mobile phase, such as ethanol containing a modifier like trifluoroacetic acid (TFA). impactfactor.orgresearchgate.net The TFA helps to improve the peak shape. impactfactor.org Under these conditions, the D- and L-proline derivatives are resolved into two distinct peaks. impactfactor.orgresearchgate.net

Another established method involves a two-step derivatization process where primary amino acids are first derivatized with o-phthalaldehyde (B127526) (OPA) and removed, followed by the derivatization of secondary amino acids like proline with 9-fluorenylmethyl chloroformate (FMOC-Cl). jst.go.jp The subsequent separation of the FMOC-proline enantiomers can be achieved on a β-cyclodextrin-based chiral column in polar organic phase mode. jst.go.jp

Table 2: Example of a Chiral HPLC Method for Proline Enantioseparation

Parameter Value
Derivatization
Reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl) impactfactor.orgresearchgate.net
Detection Wavelength 464 nm impactfactor.orgresearchgate.net
Chromatography
Column CHIRALPAK-IA (250 × 4.6 mm, 5 µm) impactfactor.orgresearchgate.net
Mobile Phase 0.1% Trifluoroacetic acid in Ethanol impactfactor.orgresearchgate.net
Flow Rate 0.6 mL/min impactfactor.org
Column Temperature 40 °C impactfactor.org
Retention Times
D-Proline derivative 6.72 minutes impactfactor.orgresearchgate.net

This type of validated chiral method is sensitive enough to quantify low levels of one enantiomer in the presence of a large excess of the other, with limits of quantification (LoQ) reported in the parts-per-million (ppm) range. researchgate.net

Solid-State Characterization

Single Crystal X-ray Diffraction (SCXRD) for Crystal Structure and Conformation

Single crystal X-ray diffraction (SCXRD) has been utilized to determine the precise three-dimensional structure of DL-proline hydrochloride. iucr.org The analysis reveals that the compound crystallizes in the monoclinic space group P2₁/a. iucr.org

Table 3: Crystallographic Data for DL-Pyrrolidine-2-carboxylic acid hydrochloride

Parameter Value Reference
Formula C₅H₉NO₂·HCl iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/a iucr.org
a (Å) 12.49 iucr.org
b (Å) 6.71 iucr.org
c (Å) 8.70 iucr.org
β (°) 93°25' iucr.org

Analysis of Supramolecular Architecture in the Solid State

The crystal packing of DL-proline hydrochloride is governed by a network of intermolecular hydrogen bonds. iucr.org These interactions link the individual molecules together, creating a stable three-dimensional supramolecular architecture.

The key hydrogen bonds involve the protonated imino group (N-H⁺), the protonated carboxylic acid group (O-H), and the chloride ion (Cl⁻). iucr.org The chloride ion acts as a hydrogen bond acceptor, interacting with both the imino and carboxyl groups of neighboring proline hydrochloride molecules. Specific, strong hydrogen bonds are observed between the oxygen atoms of the carboxylic acid and the chloride ion (O-H···Cl⁻) and between the nitrogen atom of the imino group and the chloride ion (N-H⁺···Cl⁻). iucr.org

The reported intermolecular contact distances are:

O···Cl⁻: 2.96 Å iucr.org

N···Cl⁻: 3.14 Å and 3.18 Å iucr.org

This system of hydrogen bonds effectively connects the molecules into a cohesive solid-state structure. iucr.org In addition to these strong ionic hydrogen bonds, other interactions, such as C-H···O interactions, are also recognized as important contributors to the packing and assembly of proline-containing structures in the solid state. nih.gov

Green Chemistry Principles in Pyrrolidine 2 Carboxylic Acid Hydrochloride Research

Development of Eco-Friendly Synthetic Methodologies

The pursuit of green chemistry has driven the development of novel synthetic routes to pyrrolidine (B122466) derivatives that are more environmentally friendly than traditional methods. These modern approaches prioritize the use of renewable starting materials, reduction of hazardous waste, and increased energy efficiency.

One key strategy involves the use of carbohydrate precursors, which are abundant and renewable, to synthesize pyrrolidine structures. nih.gov This bio-based approach avoids reliance on petrochemical feedstocks. Another significant advancement is the application of microwave-assisted organic synthesis (MAOS), a technique that can dramatically reduce reaction times, improve yields, and enhance synthetic efficiency, thereby aligning with the principles of green chemistry. nih.gov

Furthermore, chemists are designing synthetic pathways that are inherently more efficient by minimizing the number of steps. For instance, one-pot preparations that obviate the need for the classical N-protection/O-activation/cyclization/deprotection sequence represent a significant improvement. organic-chemistry.org Such methods reduce the consumption of reagents and solvents and minimize the generation of waste. The development of stereoselective synthesis methods is also crucial, as it allows for the creation of optically pure pyrrolidine derivatives directly, often starting from chiral sources like proline itself, thus functionalizing a pre-existing, optically pure cyclic molecule. nih.gov This avoids the need for chiral resolution steps later in the synthesis, which are often inefficient and wasteful.

Research has also focused on catalytic systems that enable these transformations under milder conditions. For example, iron-catalyzed intermolecular sp3 C-H amination using aryl azides provides a direct method for functionalizing molecules, including complex bioactive compounds. organic-chemistry.org These methodologies collectively contribute to a greener synthetic landscape for pyrrolidine-2-carboxylic acid and its derivatives.

Application in Solvent-Free Reaction Conditions

A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as reaction solvents, given their environmental and health hazards. Pyrrolidine-2-carboxylic acid and its derivatives have proven to be effective catalysts in reactions conducted under solvent-free conditions.

One notable example is the use of L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a Brønsted acidic ionic liquid, to catalyze the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. scirp.org This reaction, involving the condensation of aldehydes and 2-naphthol, proceeds efficiently at 100°C without any solvent. scirp.org The use of the LPCAS catalyst leads to high yields in significantly shorter reaction times compared to other methods, presenting a cleaner and more cost-effective protocol. scirp.org

Similarly, prolinamide derivatives have been developed to promote enantioselective direct aldol (B89426) reactions between aromatic aldehydes and ketones under both solvent- and additive-free conditions. mdpi.com The addition of a small quantity of water was found to improve the reaction rate and enantioselectivity, highlighting the potential for using water as a benign reaction medium. mdpi.com These examples demonstrate the potential of pyrrolidine-based catalysts to facilitate complex organic transformations without relying on conventional hazardous solvents.

Table 1: Comparison of Catalytic Systems for Xanthene Synthesis under Solvent-Free Conditions

Entry Catalyst Temperature (°C) Time (min) Yield (%)
1 Molecular Iodine 90 20 90
2 [H-NMP][HSO4] 100 12 94
3 L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) 100 6 95

This table is generated based on data presented in the synthesis of 14-phenyl-14H-dibenzo[a,j]xanthenes. scirp.org

Catalysis with Supported Pyrrolidine-2-carboxylic Acid Derivatives

To enhance the sustainability of catalytic processes, significant effort has been directed towards the heterogenization of homogeneous catalysts. By immobilizing a catalyst on an insoluble support, its separation from the reaction mixture is simplified, enabling easy recovery and reuse. This approach is a cornerstone of green chemistry as it reduces catalyst waste and lowers process costs.

The principles of supported catalysis are directly applicable to pyrrolidine-2-carboxylic acid derivatives. Organocatalysts can be immobilized on various solid supports, such as calcium carbonate, which allows the used catalyst to be recovered and reused. researchgate.net This can be achieved through simple decantation or filtration, avoiding energy-intensive separation processes. researchgate.net The use of supported catalysts is also amenable to continuous flow reactors, which can significantly increase productivity compared to traditional batch processes. researchgate.net

Multi-Component Reactions (MCRs) for Enhanced Atom Economy

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Multi-component reactions (MCRs), in which three or more reactants combine in a single step to form a product, are inherently atom-economical. They reduce the number of synthetic steps, minimize waste generation, and save time and energy.

Pyrrolidine-2-carboxylic acid (L-proline) and its derivatives are highly effective catalysts for various MCRs. researchgate.net For instance, L-proline catalyzes the asymmetric three-component Mannich reaction, which involves the coupling of an acetone, an aldehyde, and an aryl amine to produce β-amino ketones with high enantioselectivity. researchgate.net This reaction is a powerful tool for constructing complex molecules in a single, efficient operation.

The use of MCRs to synthesize pyrrolidine derivatives has become a preferred method due to its high step economy and reduced waste compared to traditional multi-step approaches. researchgate.net These reactions often proceed through the formation of azomethine ylides or other reactive intermediates, which are then trapped by other components in the reaction mixture. researchgate.net The ability of pyrrolidine-2-carboxylic acid hydrochloride to act as a catalyst in these transformations underscores its importance in developing synthetic methods that are not only elegant but also adhere to the principles of green chemistry by maximizing resource efficiency. researchgate.netresearchgate.net

Catalyst Recyclability and Sustainability Metrics

The long-term viability of a catalytic process depends heavily on the stability and recyclability of the catalyst. A truly sustainable catalyst must be capable of being reused multiple times without a significant loss of activity or selectivity. Research into pyrrolidine-2-carboxylic acid derivatives has placed a strong emphasis on this aspect.

Several studies have demonstrated the successful recycling of pyrrolidine-based organocatalysts. For example, novel C2-symmetric N,N′-bis-[(pyrrolidin-2-yl)methyl-squaramide] catalysts have been shown to be recyclable over four times without a negative impact on the reaction's yield or selectivity. nih.gov In another instance, pyrrolidine-based chiral pyridinium ionic liquids were recycled up to three times in asymmetric Michael additions. unibo.it Furthermore, water-soluble catalysts have been designed that are easily recovered and can be reused for several cycles without a significant drop in performance. mdpi.com

To quantify the environmental impact of a chemical process, sustainability metrics such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used. The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (water, solvents, reagents, process aids) to the mass of the product. The use of recyclable catalysts, solvent-free conditions, and MCRs, all facilitated by pyrrolidine-2-carboxylic acid derivatives, directly contributes to lower (i.e., better) E-Factor and PMI values, signifying a more sustainable and less wasteful chemical process.

Table 2: Examples of Recyclable Pyrrolidine-Derived Catalysts

Catalyst Type Reaction Number of Cycles Outcome
C2-symmetric pyrrolidine-derived squaramide Asymmetric Michael reaction 4 No negative impact on selectivity nih.gov
Pyrrolidine-based chiral pyridinium ionic liquid Asymmetric Michael addition 3 Maintained good yields and selectivities unibo.it
Water-soluble phosphonic acid tripeptides Asymmetric Michael reaction Several No significant loss of selectivity mdpi.com
Bifunctional catalysts on TiO2 Citric acid conversion Multiple Excellent stability and recyclability rsc.org

Emerging Research Directions and Future Perspectives

Novel Applications in Asymmetric Organocatalysis and Biocatalysis

Pyrrolidine-2-carboxylic acid, commonly known as L-proline, is a cornerstone of modern asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions enantioselectively. nih.govresearchgate.net Its discovery as an effective catalyst for intermolecular aldol (B89426) reactions marked a significant breakthrough, establishing the foundation for "aminocatalysis". nih.govmdpi.com The secondary amine of the pyrrolidine (B122466) ring can form an enamine or iminium ion intermediate with carbonyl compounds, while the carboxylic acid group can act as a Brønsted acid, providing a dual activation mechanism. researchgate.net

Emerging research is focused on developing novel pyrrolidine-based organocatalysts with enhanced activity and selectivity. mdpi.com Modifications to the pyrrolidine scaffold are a key strategy. For instance, diarylprolinol silyl (B83357) ethers, derived from proline, have proven to be highly efficient organocatalysts for a wide range of chemical transformations, including the asymmetric functionalization of aldehydes. nih.govmdpi.combeilstein-journals.org Researchers are designing and synthesizing new catalysts by introducing bulky substituents or additional stereogenic centers to the pyrrolidine ring to create a more demanding steric environment, thereby improving stereocontrol in reactions like the Michael addition of aldehydes to nitroolefins. beilstein-journals.org

Recent advancements include the development of prolyl sulfonamides and pseudopeptides containing the pyrrolidine moiety. mdpi.comresearchgate.net These catalysts have shown high enantiomeric excess in asymmetric aldol reactions. researchgate.net The integration of the pyrrolidine unit with other functional groups, such as squaramides and thiosquaramides, creates bifunctional catalysts capable of dual activation through hydrogen bonding and enamine formation, which is effective in reactions like the Diels-Alder reaction. researchgate.net Biocatalysis also represents a growing area, where enzymes are engineered or discovered to perform specific transformations on pyrrolidine-based substrates, offering highly selective and environmentally friendly synthetic routes.

Table 1: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

Catalyst Type Key Structural Feature Example Application(s) Reference(s)
L-Proline Unmodified pyrrolidine-2-carboxylic acid Asymmetric aldol, Mannich, and Michael reactions nih.govresearchgate.netresearchgate.net
Diarylprolinol Silyl Ethers Diarylprolinol core with a silyl ether group Asymmetric functionalization of aldehydes, Diels-Alder reactions nih.govmdpi.combeilstein-journals.org
Prolyl Sulfonamides Sulfonamide group attached to the proline nitrogen Asymmetric aldol reactions with improved enantioselectivity mdpi.comresearchgate.net
(Thio)squaramide-Pyrrolidines (Thio)squaramide moiety for H-bonding Diels-Alder reactions, Michael additions researchgate.net
Pseudopeptide Catalysts Peptide-like structure incorporating proline Enantioselective direct aldol reactions mdpi.com

Design and Synthesis of Advanced Pyrrolidine-Based Scaffolds

The synthesis of complex molecules containing the pyrrolidine core is a major focus of contemporary organic chemistry. frontiersin.orgtandfonline.com Researchers are moving beyond simple derivatives to construct advanced, three-dimensional scaffolds that provide better coverage of chemical space for applications like drug discovery. nih.govnih.gov A key strategy in this area is the use of multicomponent reactions (MCRs), which allow for the efficient assembly of complex products from three or more starting materials in a single step. tandfonline.com

One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene). nih.govtandfonline.comnih.gov This reaction allows for high control over regio- and stereoselectivity. nih.gov Modern variations of this reaction, including asymmetric versions catalyzed by metal complexes like Ag(I) and Cu(I), enable the synthesis of enantiomerically pure pyrrolidine fragments. nih.gov These methods are used to build libraries of structurally diverse pyrrolidines by varying the aldehyde, amino acid, and alkene components. tandfonline.comnih.gov

The synthesis of spiro-pyrrolidine scaffolds, where the pyrrolidine ring is fused to another ring system at a single carbon, is another active area of research. tandfonline.com These complex structures are often found in biologically active natural products. tandfonline.com Synthetic strategies to access these scaffolds often involve multi-step sequences that can include Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. tandfonline.com Furthermore, techniques like microwave-assisted organic synthesis (MAOS) are being employed to increase synthetic efficiency and support green chemistry principles in the production of pyrrolidine derivatives. nih.gov

Table 2: Modern Synthetic Strategies for Advanced Pyrrolidine Scaffolds

Synthetic Strategy Description Key Features Reference(s)
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form a complex product. High atom and step economy, reduced waste, efficient. tandfonline.com
[3+2] Cycloadditions A 1,3-dipole (e.g., azomethine ylide) reacts with a dipolarophile (e.g., alkene) to form a five-membered ring. High control over stereochemistry, versatile for creating substituted pyrrolidines. nih.govtandfonline.comnih.gov
Asymmetric Catalysis Use of chiral catalysts (e.g., Ag(I) or Cu(I) complexes) to produce enantiomerically pure pyrrolidines. Enables synthesis of homochiral fragments for drug discovery. nih.gov
Spiro-scaffold Synthesis Involves reactions like Knoevenagel condensation followed by cycloaddition to create spirocyclic systems. Access to complex, biologically relevant molecular architectures. tandfonline.com
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates. Faster reaction times, increased yields, supports green chemistry. nih.govtandfonline.com

Integration of Computational Design with Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis is accelerating the development of new pyrrolidine-based compounds and catalysts. researchgate.net Computational tools, such as Density Functional Theory (DFT) and Molecular Orbital (MO) calculations, are increasingly used to predict reaction outcomes, understand mechanisms, and design novel molecular structures with desired properties. mdpi.comresearchgate.net

In the realm of organocatalysis, computational studies help elucidate the transition states of catalytic cycles. mdpi.com For example, MO calculations have been instrumental in understanding how hydrogen bonding between a catalyst and substrate influences enantioselectivity in aldol reactions catalyzed by pyrrolidine derivatives. mdpi.com By modeling the interactions at the molecular level, chemists can rationally design new catalysts with modified structures to enhance stereocontrol, rather than relying solely on trial-and-error experimentation.

Computational methods are also applied to understand the reaction pathways in the synthesis of complex pyrrolidine scaffolds. DFT calculations can determine the potential energy surface (PES) of a reaction, identifying the most favorable pathway and predicting whether the reaction is under kinetic or thermodynamic control. researchgate.net This insight is valuable for optimizing reaction conditions to favor the formation of a desired product. researchgate.net Furthermore, computational screening of virtual libraries of pyrrolidine derivatives can help prioritize synthetic targets with promising pharmacokinetic (ADMET) properties for drug development. researchgate.net

Exploration of New Chemical Reactivity and Transformations

While classic reactions like cycloadditions and aldol reactions remain central to pyrrolidine chemistry, researchers are continuously exploring new transformations to expand the synthetic toolbox. This involves discovering novel reactions and applying existing methods in new contexts to functionalize the pyrrolidine ring in previously inaccessible ways.

Recent examples of novel reactivity include the development of phosphine-mediated reaction sequences. acs.org For instance, a Morita-Baylis-Hillman (MBH)-type reaction/O-acylation/intramolecular Wittig reaction sequence has been developed to construct complex fused heterocyclic systems incorporating a pyrrolidine ring. acs.org Other new methods focus on the direct functionalization of the pyrrolidine core. Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines, using either cobalt or nickel catalysts, allow for the selective alkylation at either the C2 or C3 position, providing access to chiral substituted pyrrolidines. organic-chemistry.org

Additionally, intramolecular reactions are being exploited to form the pyrrolidine ring from acyclic precursors under mild conditions. organic-chemistry.org The Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org The Hofmann-Löffler-Freytag reaction, a classic method for pyrrolidine synthesis, is also being modernized with new halogenating systems to improve yields and conditions. organic-chemistry.org These explorations into new reactivity are crucial for generating novel molecular diversity and enabling the synthesis of complex target molecules. acs.org

Q & A

Q. What are the recommended synthetic routes for Pyrrolidine-2-carboxylic acid hydrochloride in laboratory settings?

this compound is typically synthesized via ester hydrolysis of protected pyrrolidine derivatives. For example, methyl esters of pyrrolidine-2-carboxylic acid are hydrolyzed under acidic or basic conditions, followed by hydrochloride salt formation. Advanced methods involve chiral synthesis using enantiomerically pure starting materials, as seen in the synthesis of (R)- or (S)-configured derivatives via amidation and subsequent purification . Key steps include protecting group strategies (e.g., Fmoc or Boc) and characterization via LCMS (e.g., m/z 531 [M-H]⁻) and HPLC retention time analysis .

Q. How should this compound be stored to ensure stability?

The compound is hygroscopic and requires storage at -20°C in powder form for up to 3 years. Solutions should be kept at -80°C for 1 year. Moisture-sensitive handling is critical; use desiccants and inert atmospheres during weighing to prevent hydrolysis or decomposition .

Q. What analytical techniques are optimal for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (retention time ~0.88 minutes) and LCMS (e.g., m/z 151.59 [M+H]⁺) are standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. Chiral chromatography resolves enantiomeric purity for stereospecific derivatives .

Advanced Research Questions

Q. How can enantiomeric purity of chiral pyrrolidine derivatives be ensured during synthesis?

Enantioselective synthesis employs chiral auxiliaries or catalysts, such as (R)- or (S)-amino acid precursors. For example, (S)-2-methylthis compound (CAS 1508261-86-6) is synthesized using stereospecific reagents followed by chiral HPLC (e.g., Chiralpak® columns) to confirm >95% enantiomeric excess. Racemic mixtures, like rac-(2R,3S) derivatives, are resolved via diastereomeric salt formation .

Q. What experimental strategies address discrepancies in spectroscopic data for pyrrolidine derivatives?

Discrepancies in NMR or LCMS data often arise from hydration, residual solvents, or stereochemical impurities. Cross-validation using multiple techniques (e.g., 2D NMR for stereochemistry, Karl Fischer titration for water content) is critical. For hygroscopic compounds like this compound, in-situ drying and rapid analysis under controlled humidity are recommended .

Q. How does the hygroscopic nature of this compound impact kinetic studies?

Moisture absorption alters reaction kinetics by introducing water as an unintended reactant. Pre-drying the compound under vacuum (24–48 hours) and conducting reactions in anhydrous solvents (e.g., DMF or THF with molecular sieves) minimizes variability. Real-time monitoring via FTIR or Raman spectroscopy tracks water content during experiments .

Methodological Considerations

  • Stereochemical Analysis : Use circular dichroism (CD) or polarimetry for optical rotation verification .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability .
  • Handling Protocols : Glovebox or Schlenk-line techniques prevent moisture exposure during sensitive reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.